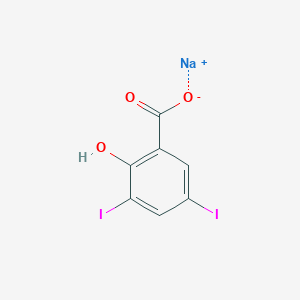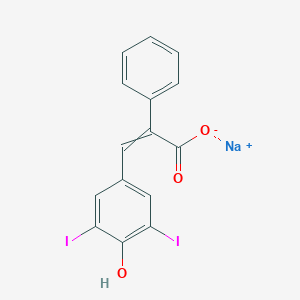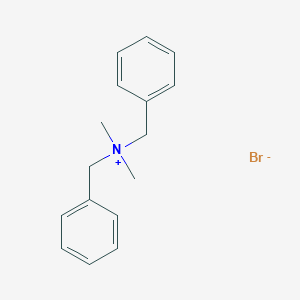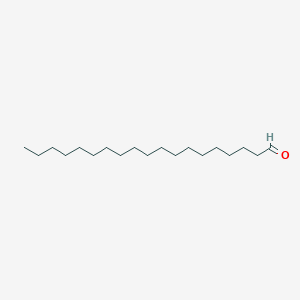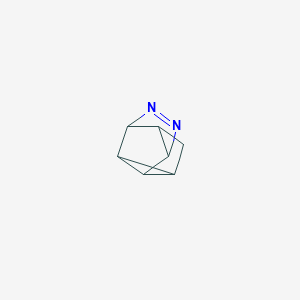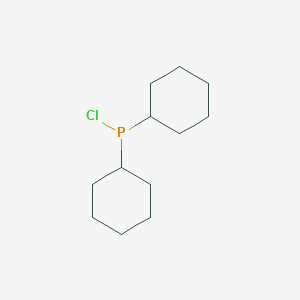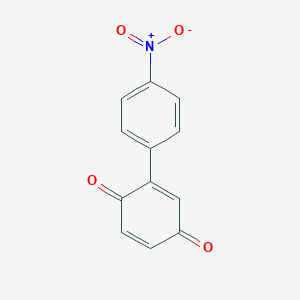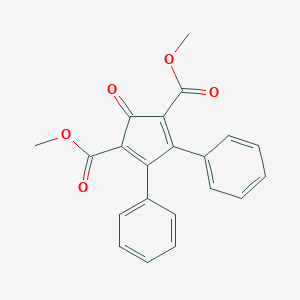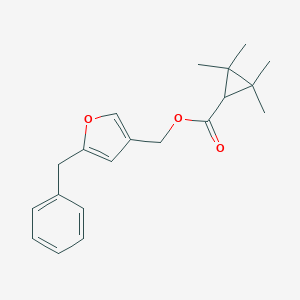![molecular formula C11H20O B095594 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol CAS No. 16423-26-0](/img/structure/B95594.png)
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol It is characterized by its bicyclic structure, which includes a norbornane skeleton with a hydroxyl group attached to an ethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-dimethylbicyclo[2.2.1]hept-2-ene.
Hydroboration-Oxidation: The double bond in the starting material is subjected to hydroboration-oxidation to introduce the hydroxyl group. This involves the use of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent (CrO3 in H2SO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or tosylates.
科学研究应用
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The bicyclic structure provides rigidity, affecting the compound’s overall conformation and interactions with biological targets .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1-norbornanol: Similar structure with a hydroxyl group on the norbornane skeleton.
3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol: Another compound with a similar bicyclic structure and hydroxyl group.
Uniqueness
2-(6,6-Dimethyl-5-bicyclo[22The endo configuration provides distinct stereochemical properties compared to its exo counterparts .
属性
CAS 编号 |
16423-26-0 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h8-10,12H,3-7H2,1-2H3 |
InChI 键 |
DUINBOMGEZFPDK-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1CCO)C |
规范 SMILES |
CC1(C2CCC(C2)C1CCO)C |
| 16423-26-0 16503-26-7 2226-08-6 |
|
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


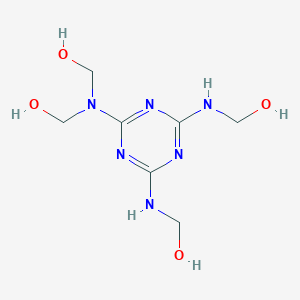
![(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid](/img/structure/B95512.png)
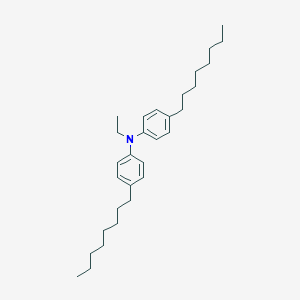
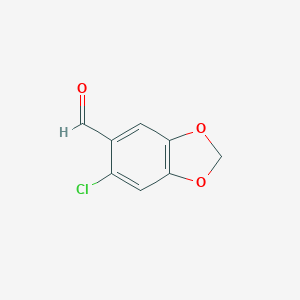
![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)
